molecular formula C10H9NO B13554557 1H-Indole-5-acetaldehyde CAS No. 88730-27-2

1H-Indole-5-acetaldehyde

Cat. No.: B13554557
CAS No.: 88730-27-2
M. Wt: 159.18 g/mol
InChI Key: ZNSNIDUXAIIESZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indole-5-acetaldehyde (C₁₀H₉NO) is an indole derivative characterized by an acetaldehyde (-CH₂CHO) substituent at the 5-position of the indole core. This compound is of significant interest in organic synthesis and medicinal chemistry due to the reactivity of its aldehyde group, which enables participation in condensation, nucleophilic addition, and cyclization reactions.

Properties

CAS No.

88730-27-2

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

2-(1H-indol-5-yl)acetaldehyde

InChI

InChI=1S/C10H9NO/c12-6-4-8-1-2-10-9(7-8)3-5-11-10/h1-3,5-7,11H,4H2

InChI Key

ZNSNIDUXAIIESZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN2)C=C1CC=O

Origin of Product

United States

Chemical Reactions Analysis

Comparison with Similar Compounds

Substituent Position Variations

The biological and chemical properties of indole derivatives are highly sensitive to the position of substituents. Below is a comparison of 1H-Indole-5-acetaldehyde with compounds featuring substitutions at different positions:

Compound Name Substituent Position Functional Group Key Properties/Applications Reference
This compound 5 Acetaldehyde (-CH₂CHO) High reactivity for synthesis; potential precursor for bioactive molecules N/A
1H-Indole-3-acetic acid 3 Acetic acid (-CH₂COOH) Plant growth hormone (auxin analog); regulates cell elongation
Methyl 2-(1H-indol-5-yl)acetate 5 Ester (-COOCH₃) Antimicrobial activity; used in agrochemical research
1H-Indole-6-carboximidamide 6 Carboximidamide (-C(NH₂)NH) Potential antiviral/anticancer agent; position affects binding affinity

Key Insight : The 5-position substitution in this compound distinguishes it from 3- or 6-substituted analogs. For example, 1H-Indole-3-acetic acid’s role in plant physiology contrasts with the synthetic utility of the 5-acetaldehyde derivative, which is more reactive due to the aldehyde group .

Functional Group Variations

The type of functional group appended to the indole core significantly influences chemical behavior and applications:

Compound Name Functional Group Reactivity/Applications Reference
This compound Aldehyde (-CH₂CHO) Participates in Schiff base formation; precursor for heterocycles N/A
Indole-3-acetamide Acetamide (-CH₂CONH₂) Intermediate in drug synthesis; modulates enzyme inhibition
Ethyl indole-2-carboxylic acid Carboxylic acid (-COOH) Antimicrobial properties; used in pharmaceutical scaffolds
5-Methylindole Methyl (-CH₃) Baseline biological activity; less reactive than aldehyde analogs

Key Insight : The aldehyde group in this compound offers unique reactivity compared to methyl or carboxylic acid groups. For instance, aldehydes are pivotal in synthesizing imines or hydrazones, which are critical in drug discovery .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.